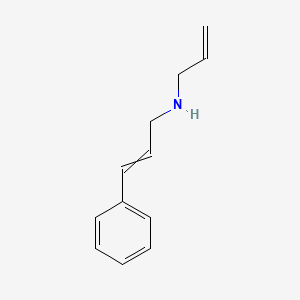
N-(3-phenylallyl)-allylamine
概要
説明
N-(3-phenylallyl)-allylamine is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis Applications
1. Synthesis of Allylamines:
N-(3-phenylallyl)-allylamine can be synthesized through various methods, including the one-pot multicomponent synthesis involving terminal alkynes, amines, and formaldehyde. This approach facilitates the creation of a wide range of allylamines, which are crucial intermediates in organic synthesis and pharmaceutical chemistry .
2. Transition Metal-Catalyzed Reactions:
The compound can also be utilized in transition metal-catalyzed processes for the preparation of tertiary N-allyl amines. Such reactions are important for producing clinically relevant compounds, including semi-synthetic derivatives of opioids . The versatility of this compound in these reactions highlights its significance in developing new therapeutic agents.
Pharmaceutical Applications
1. Antimicrobial Properties:
Allylamines, including this compound, have demonstrated antimicrobial activity. For instance, naftifine, a related compound, is used to treat fungal infections. Research indicates that allylamines can inhibit the growth of various pathogens, making them valuable in developing antifungal agents .
2. Neurological Applications:
Another derivative of allylamine is flunarizine, which is used as a medication for migraine relief. The structural characteristics of this compound suggest potential modifications that could enhance its efficacy in treating neurological disorders .
Case Studies
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound using a NbCl5-Mg reagent system demonstrated high yields (up to 89%) for the reduction of related compounds. This case illustrates the effectiveness of using low-valent niobium complexes in synthesizing complex amines while maintaining structural integrity .
Case Study 2: Application in Drug Development
In translational biomedical research education at institutions like the Mayo Clinic, case-based learning has been applied to understand the implications of compounds like this compound in drug development. Scholars engage with real-world materials to explore how such compounds can lead to innovative therapeutic solutions .
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Chemical Synthesis | Used as an intermediate in synthesizing allylamines | One-pot multicomponent synthesis |
| Pharmaceutical Development | Potential use in antimicrobial and neurological medications | Naftifine (antifungal), Flunarizine (migraine relief) |
| Transition Metal Catalysis | Involved in reactions for synthesizing tertiary N-allyl amines | Semi-synthetic opioids |
化学反応の分析
Allylic Amination and Cross-Coupling Reactions
N-(3-phenylallyl)-allylamine undergoes palladium-catalyzed allylic amination and Mizoroki-Heck reactions:
-
Mizoroki-Heck Arylation : Reacts with aryl halides (e.g., 3-nitroiodobenzene) under Pd catalysis to form (E)-N-(3-(3-nitrophenyl)allyl)benzamide derivatives.
Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, DMF, 100°C, 14 h.
Yield : 88% (for analogous substrates) .
Mechanism : Oxidative addition of aryl halide to Pd(0), followed by migratory insertion and β-hydride elimination. -
Copper-Catalyzed Borylative Cyclization : Forms γ-lactams via borylcupration of 1,2-disubstituted olefins.
Conditions : CuCl (10 mol%), B₂pin₂, THF, 60°C .
Selectivity : Diastereoselectivity >20:1 in some cases .
Oxidation and Functionalization
The compound participates in oxidation reactions mediated by transition metals:
-
Palladium-Catalyzed Oxidation to Aldehydes : Converts to β-amino aldehydes with >99:1 aldehyde:ketone selectivity.
Conditions : PdCl₂ (5 mol%), t-BuOH, acetone, 60°C .
Application : Used to synthesize peptide aldehydes (83% yield) .
| Reaction Type | Catalyst | Selectivity (Aldehyde:Ketone) | Yield | Reference |
|---|---|---|---|---|
| Pd-catalyzed oxidation | PdCl₂ | >99:1 | 81–83% | |
| Autotandem oxidation | Pd(OAc)₂ | 7:1 (with competing H₂O) | 70% |
Cyclization and Heterocycle Formation
The allylamine scaffold enables cyclization into nitrogen-containing heterocycles:
-
Spirocyclic β-Lactam Synthesis : Copper-catalyzed Kinugasa/Aldol cyclization with nitrones yields spirocyclic β-lactams.
Conditions : Cu(OTf)₂ (10 mol%), CH₂Cl₂, 25°C .
Outcome : Three contiguous stereocenters with >90% ee . -
Pyrazine Formation : Reacts with diazides under thermal conditions to form substituted pyrazines.
Conditions : 120°C, toluene, 12 h .
Caution : Diazides are explosive; handle with care .
Nucleophilic Substitution and Acylation
The amine group undergoes typical nucleophilic reactions:
-
Acylation with Acid Chlorides : Forms N-2-arylallylamides (e.g., benzoylation).
Conditions : NEt₃, CH₂Cl₂, 0°C → RT .
Yield : 70–85% after column chromatography . -
Alkylation with Allylic Halides : Reacts with α-bromomethylstyrene to form tertiary amines.
Conditions : K₂CO₃, MeCN, reflux .
Mechanistic Insights
-
Oxidation Mechanism : Pd(II) coordinates to the allylic amine, facilitating β-hydride elimination to form aldehydes. Steric hindrance from the phenyl group suppresses ketone formation .
-
Cyclization Selectivity : Copper catalysts stabilize transition states via π-allyl intermediates, dictating stereochemical outcomes .
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
3-phenyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-9,13H,1,10-11H2 |
InChIキー |
MPYILWXWVRMLOH-UHFFFAOYSA-N |
正規SMILES |
C=CCNCC=CC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














